molecular formula C18H17N3O2S B2686006 N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 920180-60-5

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2686006
CAS RN: 920180-60-5
M. Wt: 339.41
InChI Key: DIUFNYYMEXMFGY-UHFFFAOYSA-N
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Description

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide, also known as PPETA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. PPETA is a small molecule that can be synthesized in the laboratory and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide have been synthesized and structurally analyzed for their potential as anticancer agents. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, emphasizing the importance of structural elucidation through spectroscopic techniques for understanding its interaction with biological targets such as the VEGFr receptor (Sharma et al., 2018).

Antimicrobial and Antifungal Applications

Research on acetamide derivatives, which share a functional group with the compound of interest, has shown promising antimicrobial and antifungal properties. Fahim and Ismael (2019) studied the synthesis and antimicrobial activity of novel sulphonamide derivatives, highlighting the potential of these compounds in combating microbial infections (Fahim & Ismael, 2019).

Catalysis in Drug Synthesis

Magadum and Yadav (2018) utilized N-(2-Hydroxyphenyl)acetamide, an intermediate structurally related to our compound of interest, in the chemoselective monoacetylation of 2-aminophenol. This process is crucial for the synthesis of antimalarial drugs, showcasing the role of similar compounds in facilitating chemical reactions essential for drug development (Magadum & Yadav, 2018).

Antifungal and Broad-Spectrum Antimicrobial Agents

Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown efficacy as broad-spectrum antifungal agents. Bardiot et al. (2015) detailed the synthesis and optimization of such derivatives for significant antifungal activity, which is valuable in developing new treatments for fungal infections (Bardiot et al., 2015).

Anticancer Activity

Khade et al. (2019) evaluated N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides for their anticancer activity, indicating the potential of structurally similar compounds in therapeutic applications targeting various cancer cell lines (Khade et al., 2019).

properties

IUPAC Name

N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(13-15-7-4-12-24-15)19-10-11-23-18-9-8-16(20-21-18)14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUFNYYMEXMFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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